molecular formula C16H19NO B14178360 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one CAS No. 849669-61-0

9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one

Cat. No.: B14178360
CAS No.: 849669-61-0
M. Wt: 241.33 g/mol
InChI Key: NWAIKZYIQAWVJV-UHFFFAOYSA-N
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Description

9-Benzyl-9-azabicyclo[620]dec-4-en-10-one is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom in the bicyclic core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like benzyl halides or other alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated bicyclic compounds.

Scientific Research Applications

9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the bicyclic structure allow the compound to fit into binding sites, where it can exert its effects by inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-9-azabicyclo[6.2.0]dec-4-en-10-one
  • 9-Azabicyclo[6.2.0]dec-4-en-10-one

Uniqueness

9-Benzyl-9-azabicyclo[620]dec-4-en-10-one is unique due to the presence of the benzyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds

Properties

CAS No.

849669-61-0

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

9-benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one

InChI

InChI=1S/C16H19NO/c18-16-14-10-6-1-2-7-11-15(14)17(16)12-13-8-4-3-5-9-13/h1-5,8-9,14-15H,6-7,10-12H2

InChI Key

NWAIKZYIQAWVJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC=C1)N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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